molecular formula C20H25N3O3 B6542113 6-(4-ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058207-61-6

6-(4-ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6542113
CAS No.: 1058207-61-6
M. Wt: 355.4 g/mol
InChI Key: ZBNUXYSCDUGGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a core pyrimidin-4-one ring substituted with a 4-ethoxyphenyl group at position 6 and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl moiety at position 2. This compound belongs to a class of molecules often synthesized via the Biginelli reaction or modifications thereof, which involve cyclocondensation of aldehydes, β-keto esters, and urea derivatives .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-17-6-4-16(5-7-17)18-12-19(24)23(14-21-18)13-20(25)22-10-8-15(2)9-11-22/h4-7,12,14-15H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUXYSCDUGGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Variations: The target compound retains a classical dihydropyrimidinone core, whereas analogs like 44g and 50e () incorporate pyrido[3,4-d]pyrimidinone scaffolds, which may enhance π-stacking interactions in biological targets .
  • Substituent Effects: Electron-Donating vs. In contrast, dichlorobenzyl substituents in 50e () introduce electron-withdrawing effects, possibly improving membrane permeability . Piperidine/Piperazine Modifications: The 4-methylpiperidine in the target may confer steric bulk and lipophilicity, while piperazine derivatives (e.g., 44g) offer hydrogen-bonding capabilities via secondary amines .

Pharmacological Implications

For instance:

  • Dichlorobenzyl Analogs (e.g., 50e ) demonstrate enhanced potency in cell-based assays, possibly due to improved hydrophobic interactions .
  • Piperazine Derivatives (e.g., 44g) may target serotonin or dopamine receptors due to their resemblance to known pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.